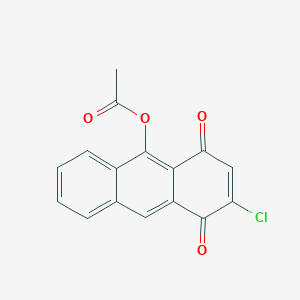![molecular formula C13H10ClN5O2 B12581641 4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid CAS No. 203202-58-8](/img/structure/B12581641.png)
4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid is a compound that combines a purine derivative with a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid typically involves the reaction of 2-amino-6-chloropurine with a benzoic acid derivative. One common method involves the use of 2-amino-6-chloropurine and 4-(chloromethyl)benzoic acid under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloropurine moiety can be reduced to form purine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the purine moiety.
Reduction: Purine derivatives with reduced functional groups.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid involves its interaction with molecular targets such as enzymes and nucleic acids. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with biological processes such as DNA replication and protein synthesis. The benzoic acid moiety can enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-chloropurine: A purine derivative with similar chemical properties.
4-(Chloromethyl)benzoic acid: A benzoic acid derivative used in the synthesis of the compound.
2-Amino-6-chloro-9H-purine-9-acetic acid: Another purine derivative with a different functional group.
Uniqueness
4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid is unique due to its combination of a purine and benzoic acid moiety, which provides it with distinct chemical and biological properties. This combination allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
203202-58-8 |
|---|---|
Formule moléculaire |
C13H10ClN5O2 |
Poids moléculaire |
303.70 g/mol |
Nom IUPAC |
4-[(2-amino-6-chloropurin-9-yl)methyl]benzoic acid |
InChI |
InChI=1S/C13H10ClN5O2/c14-10-9-11(18-13(15)17-10)19(6-16-9)5-7-1-3-8(4-2-7)12(20)21/h1-4,6H,5H2,(H,20,21)(H2,15,17,18) |
Clé InChI |
PUEQSOOHFGRCTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2C=NC3=C2N=C(N=C3Cl)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[(2-methoxyphenoxy)methyl]prop-2-enoate](/img/structure/B12581565.png)
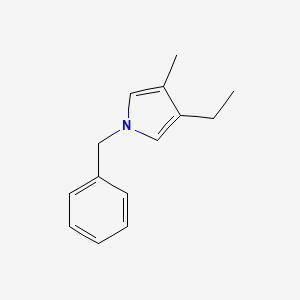
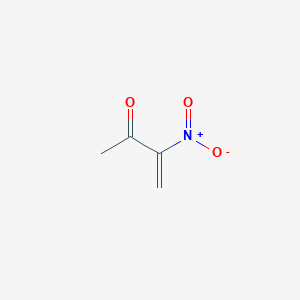
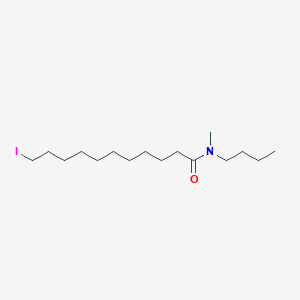
![4-[Bis(4-methylphenyl)phosphoryl]phenol](/img/structure/B12581597.png)
silane](/img/structure/B12581605.png)
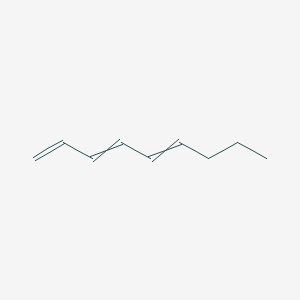
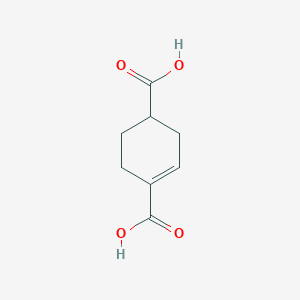
![5-Chloro-3-[4-(ethanesulfonyl)phenyl]-6'-methyl-2,3'-bipyridine](/img/structure/B12581639.png)
![2-({[2-Nitro-1-(4-nitrophenyl)propyl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12581642.png)
![1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol](/img/structure/B12581644.png)
